molecular formula C8H2Br2F4O2 B12328430 2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid

2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B12328430
M. Wt: 365.90 g/mol
InChI Key: YRNTVEOGIRANTO-UHFFFAOYSA-N
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Description

2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of bromine, fluorine, and trifluoromethyl groups on its aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid typically involves multi-step reactions. One common method includes the bromination of 6-fluoro-4-(trifluoromethyl)benzoic acid, followed by further bromination to introduce the second bromine atom at the desired position . The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

Molecular Formula

C8H2Br2F4O2

Molecular Weight

365.90 g/mol

IUPAC Name

2,3-dibromo-6-fluoro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H2Br2F4O2/c9-5-2(8(12,13)14)1-3(11)4(6(5)10)7(15)16/h1H,(H,15,16)

InChI Key

YRNTVEOGIRANTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)C(=O)O)Br)Br)C(F)(F)F

Origin of Product

United States

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